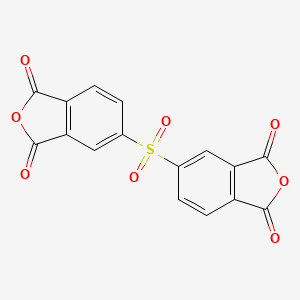

3,3',4,4'-Diphenylsulfonetetracarboxylic dianhydride

Description

The exact mass of the compound 1,3-Isobenzofurandione, 5,5'-sulfonylbis- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 689416. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(1,3-dioxo-2-benzofuran-5-yl)sulfonyl]-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H6O8S/c17-13-9-3-1-7(5-11(9)15(19)23-13)25(21,22)8-2-4-10-12(6-8)16(20)24-14(10)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBXLZQQVCDGPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H6O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073299 | |

| Record name | 1,3-Isobenzofurandione, 5,5'-sulfonylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2540-99-0 | |

| Record name | 3,3′,4,4′-Diphenyl sulfone tetracarboxylic dianhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2540-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Isobenzofurandione, 5,5'-sulfonylbis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002540990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Isobenzofurandione, 5,5'-sulfonylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5'-sulfonylbis(2-benzofuran-1,3-dione) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3,3',4,4'-Diphenylsulfonetetracarboxylic Dianhydride (DSDA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,3',4,4'-diphenylsulfonetetracarboxylic dianhydride (DSDA). DSDA is an important monomer used in the synthesis of high-performance polyimides, which are known for their exceptional thermal stability, mechanical strength, and dielectric properties.[1] This document details the chemical structure, molecular characteristics, and key physical data of DSDA. It also includes detailed experimental protocols for its synthesis, purification, and characterization, as well as a discussion of its solubility and spectral properties. This guide is intended to be a valuable resource for researchers and professionals working with DSDA in materials science, polymer chemistry, and related fields.

Chemical and Physical Properties

This compound, also known by synonyms such as 4,4'-Sulfonyldiphthalic anhydride and DSDA, is a white to off-white crystalline powder.[2][3] It is a key building block in the production of aromatic polyimides due to the sulfone group which enhances thermal resistance and oxidative stability in the resulting polymers.[1]

General Properties

A summary of the general physicochemical properties of DSDA is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₆H₆O₈S | [4] |

| Molecular Weight | 358.28 g/mol | [4] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 275 - 289 °C | [3][5][6] |

| Boiling Point (Predicted) | 718.5 ± 45.0 °C at 760 mmHg | [6] |

| Density (Predicted) | 1.8 ± 0.1 g/cm³ | [6] |

| Flash Point (Predicted) | 388.4 ± 28.7 °C | [6] |

| Refractive Index (Predicted) | 1.697 | [6] |

| CAS Number | 2540-99-0 | [2] |

Solubility

DSDA is known to be soluble in aprotic polar solvents. Polyimides based on DSDA generally exhibit better solubility in these solvents compared to conventional polypyromellitimides.[1] While comprehensive quantitative solubility data is limited in publicly available literature, its solubility in N-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMAc) is well-established, as these are common solvents for polyimide synthesis.[1][7] It is generally insoluble in water.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of DSDA.

Synthesis of this compound

A common synthesis route for DSDA involves a two-step process starting from 4-chlorophthalic anhydride.[8]

Step 1: Synthesis of 3,3',4,4'-Diphenyl Thioether Tetracarboxylic Dianhydride

-

In a reaction vessel, dissolve 4-chlorophthalic anhydride in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Add sulfur and a base, for example, sodium tert-butoxide.

-

Increase the temperature to approximately 40°C and slowly add carbon disulfide dropwise.

-

Allow the reaction to proceed until the starting materials are consumed, which can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

After the reaction is complete, partially remove the solvent under reduced pressure.

-

Add the remaining product to water to precipitate the 3,3',4,4'-diphenyl thioether tetracarboxylic dianhydride.

-

Collect the solid product by filtration, wash it thoroughly with water, and dry.

Step 2: Oxidation to 3,3',4,4'-Diphenylsulfone Tetracarboxylic Dianhydride

-

Dissolve the dried 3,3',4,4'-diphenyl thioether tetracarboxylic dianhydride in acetonitrile.

-

Add ceric ammonium nitrate, tetrabutylammonium iodide, and water to the solution.

-

Heat the mixture and add potassium persulfate in portions.

-

Maintain the temperature and stir until the reaction is complete.

-

Add water to the reaction mixture and cool to approximately 5°C to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain this compound.[8]

Purification by Recrystallization

For obtaining high-purity DSDA, recrystallization is a standard procedure.

-

Select a suitable solvent or solvent mixture in which DSDA is highly soluble at elevated temperatures and sparingly soluble at room temperature. Acetic anhydride is a commonly used solvent for the recrystallization of dianhydrides.

-

Dissolve the crude DSDA in the minimum amount of the hot solvent to create a saturated solution.

-

If colored impurities are present, a small amount of activated carbon can be added to the hot solution.

-

Perform a hot filtration to remove any insoluble impurities and the activated carbon.

-

Allow the filtrate to cool slowly to room temperature, which will induce the crystallization of the purified DSDA.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.[9]

Characterization Methods

The melting point of DSDA can be determined using a standard melting point apparatus with capillary tubes.

-

Finely powder a small amount of the dried DSDA.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a steady and slow rate, approximately 1-2 °C per minute, especially near the expected melting point.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting point range. A sharp melting point range (typically within 1-2 °C) is indicative of high purity.

A qualitative and semi-quantitative assessment of DSDA's solubility can be performed as follows:

-

In separate, labeled test tubes, add a pre-weighed amount of DSDA (e.g., 10 mg) to a specific volume of various solvents (e.g., 1 mL) such as water, NMP, DMAc, acetone, and chloroform.

-

Agitate the mixtures at a constant temperature (e.g., room temperature, 25°C) for a set period.

-

Visually observe if the solid dissolves completely.

-

If the substance dissolves, incrementally add more solute until a saturated solution is formed to determine the approximate solubility.

-

For a more quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved DSDA can be determined using a suitable analytical technique like UV-Vis spectroscopy or by evaporating the solvent and weighing the residue.

FTIR spectroscopy is used to identify the functional groups present in the DSDA molecule.

-

Prepare a sample by either mixing a small amount of DSDA with potassium bromide (KBr) and pressing it into a pellet or by using a Nujol mull.

-

Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Analyze the resulting spectrum for characteristic absorption bands. Key expected peaks for DSDA include:

-

Anhydride C=O stretching: Two characteristic strong absorption bands around 1850 cm⁻¹ (asymmetric) and 1780 cm⁻¹ (symmetric).

-

Aromatic C=C stretching: Peaks in the range of 1600-1450 cm⁻¹.

-

Sulfone S=O stretching: Strong absorption bands around 1320 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

-

C-O-C stretching (in the anhydride ring): Bands in the region of 1300-900 cm⁻¹.

-

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the DSDA molecule.

-

Dissolve a small amount of DSDA in a suitable deuterated solvent, such as deuterated acetonitrile (CD₃CN).[4]

-

Record the ¹H NMR spectrum.

-

The aromatic protons of DSDA are expected to appear as a complex multiplet in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm, due to the deshielding effects of the aromatic rings, the carbonyl groups, and the sulfone group. The exact chemical shifts and splitting patterns will depend on the specific substitution pattern of the aromatic rings.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for DSDA.

General Polyimide Synthesis Pathway

DSDA is a key monomer in the synthesis of polyimides. The general two-step polymerization process is depicted below.

Caption: General two-step synthesis of polyimides from DSDA.

Conclusion

This compound is a fundamentally important monomer for the creation of high-performance polyimides. Its physicochemical properties, particularly its thermal stability imparted by the sulfone linkage, make it a valuable component in advanced materials. This guide has provided a detailed overview of its key characteristics and the experimental procedures for its synthesis and analysis. A thorough understanding of these properties is crucial for the effective utilization of DSDA in the development of new polymers and materials for demanding applications in various technological fields. Further research into the quantitative solubility of DSDA in a wider range of organic solvents at various temperatures would be beneficial for optimizing polymerization processes and other applications.

References

- 1. ntut.elsevierpure.com [ntut.elsevierpure.com]

- 2. Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12101F [pubs.rsc.org]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. tcichemicals.com [tcichemicals.com]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. echemi.com [echemi.com]

- 7. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN106518821A - Preparation method of 3,3',4,4'-diphenyl sulfone tetracarboxylicdianhydride - Google Patents [patents.google.com]

- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

A Comprehensive Technical Guide to 3,3',4,4'-Diphenylsulfonetetracarboxylic Dianhydride (DSDA)

CAS Number: 2540-99-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,3',4,4'-diphenylsulfonetetracarboxylic dianhydride (DSDA), a key monomer in the synthesis of high-performance polyimides. It also explores its potential applications in the field of drug development. This document covers the physicochemical properties, synthesis, and applications of DSDA, with a focus on quantitative data and detailed experimental protocols.

Physicochemical Properties of DSDA

DSDA is a white to off-white crystalline powder.[1] Its core structure features a sulfonyl group bridging two phthalic anhydride moieties, which imparts exceptional thermal and oxidative stability to the polymers derived from it.[2][3] The key physicochemical properties of DSDA are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2540-99-0 | [1][4] |

| Molecular Formula | C₁₆H₆O₈S | [5][6] |

| Molecular Weight | 358.28 g/mol | [1][6] |

| Melting Point | 283-289 °C | [1] |

| Boiling Point | 718.5 °C at 760 mmHg | [4] |

| Density | 1.755 g/cm³ | [4] |

| Appearance | Off-white to white solid | [1][2] |

| Purity | ≥95% to ≥99% (HPLC) | [1][6][7] |

| Solubility | Soluble in polar aprotic solvents (e.g., DMAc, NMP) | [1][8] |

Synthesis of DSDA

A common method for the synthesis of DSDA involves a two-step process starting from 4-chlorophthalic anhydride. The first step is the formation of a thioether intermediate, followed by oxidation to the sulfone.[5]

Experimental Protocol: Synthesis of DSDA

Step 1: Synthesis of 3,3',4,4'-Diphenylthioether Tetracarboxylic Dianhydride [5]

-

In a reaction vessel, dissolve 4-chlorophthalic anhydride in dimethyl sulfoxide (DMSO).

-

Add sulfur and sodium tert-butoxide to the solution.

-

Heat the mixture to 40°C and slowly add carbon disulfide dropwise.

-

After the reaction is complete, recycle a portion of the solvent under reduced pressure.

-

Add the remaining product to water, filter, wash with water, and dry to obtain 3,3',4,4'-diphenylthioether tetracarboxylic dianhydride.

Step 2: Oxidation to 3,3',4,4'-Diphenylsulfone Tetracarboxylic Dianhydride (DSDA) [5]

-

Dissolve the thioether intermediate from Step 1 in acetonitrile.

-

Add ceric ammonium nitrate, tetrabutylammonium iodide, and water to the solution.

-

Heat the mixture and add potassium persulfate in batches.

-

Once the reaction is complete, add water to the reaction liquid and cool to 5°C.

-

Filter the precipitate, wash with water, and dry to yield 3,3',4,4'-diphenylsulfone tetracarboxylic dianhydride (DSDA).

Applications in High-Performance Polyimides

DSDA is a crucial monomer for the synthesis of aromatic polyimides, which are renowned for their outstanding performance in extreme conditions.[2] The incorporation of the sulfone group from DSDA into the polymer backbone enhances thermal resistance and oxidative stability.[2][3]

General Synthesis of DSDA-Based Polyimides

The synthesis of polyimides from DSDA typically follows a two-stage process:

-

Poly(amic acid) Formation: DSDA is reacted with an aromatic diamine in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), to form a soluble poly(amic acid) precursor.[1]

-

Imidization: The poly(amic acid) is then converted to the final polyimide through thermal or chemical cyclodehydration.[1]

Experimental Protocol: Synthesis of a DSDA-Based Polyimide Film[1]

-

In a dry reaction flask under a nitrogen atmosphere, dissolve a stoichiometric amount of an aromatic diamine (e.g., 4,4'-oxydianiline) in DMAc.

-

Gradually add an equimolar amount of DSDA to the solution with stirring. Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.

-

Cast the poly(amic acid) solution onto a glass plate.

-

Heat the cast film in an oven with a staged temperature profile, for example: 100°C for 1 hour, 200°C for 1 hour, and 300°C for 1 hour to effect thermal cyclodehydration.

-

Cool the film to room temperature to obtain the polyimide film.

Properties of DSDA-Based Polyimides

Polyimides synthesized from DSDA exhibit excellent thermal, mechanical, and dielectric properties, making them suitable for applications in the aerospace, electronics, and automotive industries.[2]

| Property | Value Range | Reference |

| Tensile Strength | 9.1 - 12.2 kg/mm ² (89 - 119 MPa) | [1] |

| Elongation at Break | 4 - 15% | [1] |

| 10% Weight Loss Temperature (TGA) | 498 - 555 °C (in N₂) | [1] |

| 508 - 571 °C (in air) | [1] | |

| Dielectric Constant | 2.78 - 3.38 (for similar polyimides) | [6] |

Workflow for Polyimide Synthesis and Characterization

References

- 1. ntut.elsevierpure.com [ntut.elsevierpure.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. nbinno.com [nbinno.com]

- 4. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN106518821A - Preparation method of 3,3',4,4'-diphenyl sulfone tetracarboxylicdianhydride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3,3',4,4'-Diphenylsulfonetetracarboxylic Dianhydride in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of 3,3',4,4'-diphenylsulfonetetracarboxylic dianhydride (DSDA), a key monomer in the synthesis of high-performance polyimides. This document is intended for researchers, scientists, and professionals in drug development and materials science who are working with or considering the use of DSDA.

Introduction

This compound (DSDA) is an aromatic dianhydride that serves as a crucial building block for polyimides. Polyimides derived from DSDA exhibit exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide range of applications in aerospace, electronics, and other advanced industries. The solubility of DSDA in organic solvents is a critical parameter for its processing and the synthesis of high-molecular-weight polyimides. This guide summarizes the available data on its solubility, details experimental protocols for its synthesis, and outlines the workflow for polyimide formation.

Physicochemical Properties of DSDA

-

Molecular Formula: C₁₆H₆O₈S[1]

-

Molecular Weight: 358.28 g/mol [1]

-

Appearance: White to off-white powder

Solubility of DSDA in Organic Solvents

Table 1: Qualitative Solubility of this compound (DSDA) in Various Organic Solvents

| Organic Solvent | Abbreviation | Qualitative Solubility | Rationale/Reference |

| N,N-Dimethylacetamide | DMAc | Soluble | Used as a solvent for the synthesis of high-molecular-weight polyimides from DSDA.[4] |

| N,N-Dimethylformamide | DMF | Likely Soluble | A common polar aprotic solvent for polyimide synthesis. |

| Dimethyl Sulfoxide | DMSO | Soluble | Used as a solvent in the synthesis of the DSDA precursor.[5] |

| N-Methyl-2-pyrrolidone | NMP | Likely Soluble | A common polar aprotic solvent for polyimide synthesis. |

| Acetonitrile | - | Soluble | Used as a solvent in the oxidation step of DSDA synthesis.[5] |

| Acetone | - | Sparingly Soluble | Generally, aromatic dianhydrides show limited solubility in ketones. |

| Chloroform | CHCl₃ | Likely Sparingly Soluble/Insoluble | Non-polar solvents are generally poor solvents for polar dianhydrides. |

| Tetrahydrofuran | THF | Likely Sparingly Soluble | A less polar ether solvent. |

Note: The qualitative assessments are based on indirect evidence from synthesis protocols and the behavior of similar compounds. Experimental verification is highly recommended.

Experimental Protocols

A detailed experimental protocol for the synthesis of DSDA is outlined in patent CN106518821A.[5] The synthesis is a two-step process involving the formation of a thioether intermediate followed by oxidation.

Step 1: Synthesis of 3,3',4,4'-Diphenyl Thioether Tetracarboxylic Dianhydride

-

In a reaction vessel, dissolve 4-chlorophthalic anhydride in dimethyl sulfoxide (DMSO).

-

Add sulfur and sodium tert-butoxide to the solution.

-

Heat the mixture to 40°C and add carbon disulfide dropwise.

-

Allow the reaction to proceed until the starting materials are consumed.

-

Partially remove the solvent under reduced pressure.

-

Add the remaining product to water to precipitate the solid.

-

Filter, wash with water, and dry the solid to obtain 3,3',4,4'-diphenyl thioether tetracarboxylic dianhydride.

Step 2: Oxidation to this compound

-

Dissolve the 3,3',4,4'-diphenyl thioether tetracarboxylic dianhydride obtained in Step 1 in acetonitrile.

-

Add ceric ammonium nitrate, tetrabutylammonium iodide, and water to the solution.

-

Heat the mixture and add potassium persulfate in portions.

-

Maintain the temperature until the reaction is complete.

-

Add water to the reaction mixture and cool to 5°C to precipitate the product.

-

Filter, wash with water, and dry the solid to yield this compound.

The synthesis of polyimides from DSDA typically follows a two-step polycondensation reaction.[6]

Step 1: Poly(amic acid) Synthesis

-

In a dry, nitrogen-purged reaction flask, dissolve an equimolar amount of an aromatic diamine in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc).

-

Once the diamine is fully dissolved, gradually add a stoichiometric amount of DSDA powder to the solution under continuous stirring.

-

Continue the reaction at room temperature under a nitrogen atmosphere for several hours to form a viscous poly(amic acid) solution.

Step 2: Thermal Imidization

-

Cast the poly(amic acid) solution onto a glass substrate to form a thin film.

-

Heat the film in a vacuum or inert atmosphere oven using a step-wise temperature program, for example:

-

100°C for 1 hour

-

200°C for 1 hour

-

300°C for 1 hour

-

-

This thermal treatment converts the poly(amic acid) to the corresponding polyimide.

Visualizations

Caption: Workflow for the synthesis of DSDA.

Caption: General workflow for polyimide synthesis from DSDA.

Conclusion

While quantitative data on the solubility of this compound remains elusive in readily accessible literature, its successful use in the synthesis of high-performance polyimides strongly indicates its solubility in polar aprotic solvents such as DMAc, DMF, and DMSO. This guide provides a foundational understanding of its solubility characteristics, a detailed protocol for its synthesis, and a general procedure for its polymerization. For researchers and developers, this information is crucial for the effective handling, processing, and application of this important monomer in the creation of advanced materials. It is recommended that for specific applications, experimental determination of solubility in the chosen solvent system be performed.

References

- 1. This compound [cymitquimica.com]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. labproinc.com [labproinc.com]

- 4. ntut.elsevierpure.com [ntut.elsevierpure.com]

- 5. CN106518821A - Preparation method of 3,3',4,4'-diphenyl sulfone tetracarboxylicdianhydride - Google Patents [patents.google.com]

- 6. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide on the Thermal Stability of 3,3',4,4'-Diphenylsulfonetetracarboxylic Dianhydride (DSDA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 3,3',4,4'-diphenylsulfonetetracarboxylic dianhydride (DSDA). DSDA is a crucial monomer in the synthesis of high-performance polyimides, which are valued for their exceptional thermal, mechanical, and electrical properties.[1] Understanding the thermal characteristics of DSDA is essential for its proper handling, storage, and processing, particularly in the development of advanced materials for various industries, including electronics and aerospace.

While direct experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for DSDA is not extensively detailed in publicly available literature, this guide synthesizes available physical data, outlines a standard experimental protocol for thermal analysis, and discusses the expected thermal behavior based on the properties of related aromatic dianhydrides and polyimides derived from DSDA.

Physical and Chemical Properties of DSDA

A summary of the key physical and chemical properties of DSDA is presented in Table 1. These properties provide a baseline for understanding the compound's behavior under various conditions.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₆O₈S | [1][2] |

| Molecular Weight | 358.28 g/mol | [1][2] |

| Melting Point | 283 - 289 °C | [3][4] |

| Boiling Point (Predicted) | 718.5 ± 45.0 °C | [3][5] |

| Density (Predicted) | 1.755 ± 0.06 g/cm³ | [3] |

| Appearance | White to off-white powder/crystals | [4] |

| CAS Number | 2540-99-0 | [1] |

Expected Thermal Stability

Polyimides synthesized using DSDA as a monomer are known for their remarkable thermal and oxidative stability.[1] This high level of stability in the final polymer suggests that the DSDA monomer itself possesses a robust chemical structure that is resistant to thermal degradation. Aromatic polyimides, in general, exhibit high thermal stability, with decomposition temperatures often exceeding 500°C.[6][7][8] The thermal stability of polyimides is directly influenced by the chemical structure of the dianhydride and diamine monomers used in their synthesis.[9][10]

The structure of DSDA, featuring a diphenyl sulfone group, contributes significantly to the thermal resistance of the resulting polyimides. The sulfone group is known to enhance thermal stability. Therefore, it is anticipated that DSDA would exhibit a high onset of decomposition temperature.

Experimental Protocol for Thermal Analysis

To determine the precise thermal stability of DSDA, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the recommended experimental techniques.[11][12] The following is a detailed protocol that can be adapted for the thermal analysis of DSDA.

Objective: To determine the onset of thermal decomposition, percentage weight loss as a function of temperature, and to identify any phase transitions of DSDA.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of DSDA.

Thermogravimetric Analysis (TGA) Protocol:

-

Sample Preparation:

-

Ensure the DSDA sample is in a dry, powdered form.

-

Accurately weigh 5-10 mg of the DSDA sample into a TGA crucible (e.g., alumina or platinum).

-

-

Instrument Setup:

-

Place the sample crucible and a reference crucible into the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

TGA Measurement:

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of at least 800°C.

-

Use a constant heating rate, typically 10°C/min or 20°C/min.[13]

-

Continuously record the sample weight as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage weight loss versus temperature to obtain the TGA curve.

-

Determine the onset of decomposition temperature (T_onset), which is often defined as the temperature at which a 5% weight loss (T_d5) occurs.[7]

-

Identify the temperatures for 10% weight loss (T_d10) and the temperature of the maximum rate of decomposition from the derivative of the TGA curve (DTG).

-

Note the percentage of residual mass at the final temperature.

-

Differential Scanning Calorimetry (DSC) Protocol:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the DSDA sample into an aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of material during heating.

-

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

DSC Measurement:

-

Heat the sample at a controlled rate, typically 10°C/min.[14]

-

The temperature program should encompass the melting point of DSDA and extend to a temperature where decomposition is expected to begin. A typical range would be from ambient temperature to 400°C.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Analyze the DSC thermogram to identify thermal events such as melting (endothermic peak) and any exothermic events that might indicate decomposition or other chemical reactions.

-

Determine the melting temperature (T_m) from the peak of the melting endotherm.

-

Potential Thermal Decomposition Pathway

Logical Relationship of Thermal Decomposition

Caption: Logical flow of DSDA thermal decomposition.

Conclusion

This compound is a key monomer for high-performance polyimides, and its inherent thermal stability is a critical factor in the exceptional performance of these polymers. While specific quantitative data on the thermal decomposition of DSDA is limited in the available literature, its chemical structure suggests a high degree of thermal robustness. The provided experimental protocols for TGA and DSC offer a standardized approach for researchers to determine the precise thermal characteristics of DSDA. Further research to elucidate the specific decomposition pathway and byproducts would be beneficial for a more complete understanding of its thermal behavior.

References

- 1. This compound [cymitquimica.com]

- 2. 3,3',4,4'-Diphenyl sulfone tetracarboxylic dianhydride | C16H6O8S | CID 75682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,3,4,4-diphenylsulfonetetracarboxylicdianhydride CAS#: 2540-99-0 [m.chemicalbook.com]

- 4. labproinc.com [labproinc.com]

- 5. echemi.com [echemi.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05991H [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

Spectroscopic and Analytical Profile of 3,3',4,4'-Diphenylsulfonetetracarboxylic Dianhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and analytical methodologies for the characterization of 3,3',4,4'-diphenylsulfonetetracarboxylic dianhydride (DSDA). This compound is a key monomer in the synthesis of high-performance polyimides and has been explored for its potential applications in various fields. This document compiles available Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy data, along with the experimental protocols for these analyses.

Spectroscopic Data

The structural integrity and purity of this compound are critical for its applications. Spectroscopic methods such as NMR and FT-IR are essential for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of DSDA. While comprehensive public data on the precise chemical shifts and coupling constants are limited, available information indicates that ¹H and ¹³C NMR are routinely used for its characterization.

¹H and ¹³C NMR Data

| Parameter | Value |

| Solvent | Deuterated Acetonitrile (CD₃CN) |

| Internal Standard | Residual Acetonitrile |

Note: Specific chemical shift (δ) values in ppm and coupling constants (J) in Hz are not consistently available in public repositories and would typically be determined from the spectra obtained from a specific analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in the this compound molecule. The characteristic absorption bands confirm the presence of the anhydride and sulfone groups.

Characteristic FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| Anhydride C=O stretching (asymmetric) | ~1850 |

| Anhydride C=O stretching (symmetric) | ~1780 |

| Sulfone S=O stretching (asymmetric) | ~1320 |

| Sulfone S=O stretching (symmetric) | ~1150 |

| Aromatic C-H stretching | >3000 |

| Aromatic C=C stretching | ~1600-1450 |

Note: The exact peak positions can vary slightly depending on the sample preparation and the instrument used.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducible and accurate spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

A general procedure for obtaining NMR spectra of DSDA is as follows:

-

Sample Preparation: A small amount of the purified this compound sample is dissolved in deuterated acetonitrile (CD₃CN).

-

Instrumentation: The spectrum is recorded on a high-resolution NMR spectrometer.

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, the spectral width is set to encompass the aromatic region. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the signals to single lines for each unique carbon atom.

-

Referencing: The chemical shifts are referenced to the residual solvent peak of acetonitrile.

FT-IR Spectroscopy Protocol

The FT-IR spectrum of solid DSDA is typically obtained using the following method:

-

Sample Preparation: A small amount of the finely ground dianhydride powder is mixed with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

-

Instrumentation: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The sample spectrum is then collected over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Analytical Workflow

The characterization of this compound involves a systematic workflow to ensure the identity and purity of the compound.

Caption: Analytical workflow for the synthesis and characterization of this compound.

An In-depth Technical Guide on 3,3',4,4'-Diphenylsulfonetetracarboxylic Dianhydride (DSDA)

Note on Crystal Structure Data: Extensive searches of scientific literature and crystallographic databases did not yield a publicly available, fully determined crystal structure for 3,3',4,4'-diphenylsulfonetetracarboxylic dianhydride (DSDA). Therefore, this guide focuses on the available physicochemical properties, a detailed experimental protocol for its synthesis, and its key applications, presenting the information in the requested technical format.

Physicochemical Properties of DSDA

This compound, also known as 4,4'-sulfonyldiphthalic anhydride, is a key monomer in the synthesis of high-performance polyimides. Its chemical structure incorporates a sulfone group, which imparts enhanced thermal stability and solubility to the resulting polymers.[1] The following table summarizes its key quantitative properties.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₆O₈S | [2] |

| Molecular Weight | 358.28 g/mol | [2] |

| Melting Point | 283 °C | [3] |

| Boiling Point (Predicted) | 718.5 ± 45.0 °C | [3] |

| Density (Predicted) | 1.755 ± 0.06 g/cm³ | [3] |

| CAS Number | 2540-99-0 | [4] |

Experimental Protocol: Synthesis of DSDA

The synthesis of this compound can be achieved through a two-step process, as detailed in patent literature.[5] The first step involves the formation of an intermediate, 3,3',4,4'-diphenyl thioether tetracarboxylic dianhydride, which is then oxidized to the final product.

Step 1: Synthesis of 3,3',4,4'-Diphenyl Thioether Tetracarboxylic Dianhydride

-

In a reaction vessel, dissolve 4-chlorophthalic anhydride in dimethyl sulfoxide.

-

Add sulfur and sodium tert-butoxide to the solution.

-

Heat the mixture to 40°C and add carbon disulfide dropwise.

-

Once the reaction is complete, recycle a portion of the solvent under reduced pressure.

-

Add the remaining product to water.

-

Filter, wash with water, and dry the resulting solid to obtain 3,3',4,4'-diphenyl thioether tetracarboxylic dianhydride.[5]

Step 2: Synthesis of this compound

-

Dissolve the 3,3',4,4'-diphenyl thioether tetracarboxylic dianhydride from Step 1 in acetonitrile.

-

Add ceric ammonium nitrate, tetrabutylammonium iodide, and water to the solution.

-

Heat the mixture and add potassium persulfate in batches.

-

After the reaction is complete, add water to the reaction liquid.

-

Cool the solution to 5°C to induce precipitation.

-

Filter, wash with water, and dry the solid to obtain the final product, this compound.[5]

Visualized Experimental Workflow

The following diagram illustrates the two-step synthesis process for DSDA.

Caption: Workflow for the synthesis of DSDA.

Applications in Research and Development

DSDA is a versatile monomer with significant applications in materials science and has potential applications in drug development.

-

High-Performance Polymers: DSDA is a crucial building block for aromatic polyimides, which are known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These high-performance polymers are utilized in demanding environments, such as the aerospace, electronics, and automotive industries.[1] The incorporation of the sulfone group from DSDA enhances the properties of the resulting polyimides, making them suitable for applications like flexible printed circuits, semiconductor packaging, and advanced coatings.[1]

-

Potential Therapeutic Applications: Research has indicated that this compound may act as a novel inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase.[3][6] Additionally, it has been described as a potential cell-growth regulator.[2] These findings suggest that DSDA and its derivatives could be valuable lead compounds for further investigation in drug discovery and development programs.

References

- 1. leapchem.com [leapchem.com]

- 2. This compound [cymitquimica.com]

- 3. 3,3,4,4-diphenylsulfonetetracarboxylicdianhydride | 2540-99-0 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. CN106518821A - Preparation method of 3,3',4,4'-diphenyl sulfone tetracarboxylicdianhydride - Google Patents [patents.google.com]

- 6. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

A Technical Guide to Polyimides from 3,3',4,4'-Diphenylsulfonetetracarboxylic Dianhydride (DSDA)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and experimental protocols for polyimides derived from 3,3',4,4'-diphenylsulfonetetracarboxylic dianhydride (DSDA). This class of high-performance polymers offers a unique combination of thermal stability, mechanical robustness, and solubility, making them attractive for a range of advanced applications.

Introduction to DSDA-Based Polyimides

Polyimides are a class of polymers known for their exceptional thermal, mechanical, and chemical resistance. Aromatic polyimides, in particular, are widely used in demanding applications in the aerospace, electronics, and medical industries. The properties of a polyimide are largely determined by the chemical structure of its monomeric precursors: a dianhydride and a diamine.

The use of this compound (DSDA) as the dianhydride monomer imparts several desirable characteristics to the resulting polyimide. The sulfone (-SO2-) linkage in the DSDA backbone introduces a combination of rigidity and improved solubility compared to more conventional aromatic polyimides. This guide will delve into the synthesis of DSDA-based polyimides, present their key properties in a comparative format, and provide detailed experimental protocols for their preparation and characterization.

Synthesis of DSDA-Based Polyimides

The synthesis of polyimides from DSDA and various aromatic diamines is typically achieved through a two-stage process. This method involves the initial formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration step to yield the final polyimide.

Stage 1: Poly(amic acid) Synthesis

The first stage is a ring-opening polyaddition reaction between the DSDA and an aromatic diamine in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). This reaction is typically carried out at room temperature under an inert atmosphere (e.g., nitrogen) to prevent moisture contamination, which can hydrolyze the dianhydride and limit the molecular weight of the resulting polymer. The product of this stage is a high-molecular-weight poly(amic acid) solution, which is generally viscous.

Stage 2: Imidization

The second stage, known as imidization, involves the conversion of the poly(amic acid) to the final polyimide structure through the elimination of water. This can be accomplished by two primary methods:

-

Thermal Imidization: The poly(amic acid) solution is cast into a film and then subjected to a staged heating process, typically with final temperatures ranging from 250°C to 350°C. This method drives the cyclodehydration reaction and removes the solvent, resulting in a solid polyimide film.

-

Chemical Imidization: This method is performed at lower temperatures and involves the use of a dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine or triethylamine), added directly to the poly(amic acid) solution. The resulting polyimide can then be precipitated and collected as a powder or cast into a film.

The choice of imidization method can influence the final properties of the polyimide film.

General synthesis scheme for DSDA-based polyimides.

Properties of DSDA-Based Polyimides

The properties of polyimides derived from DSDA are highly dependent on the structure of the aromatic diamine used in the polymerization. The following tables summarize the key thermal and mechanical properties of polyimides synthesized from DSDA and various aromatic diamines.

Thermal Properties

DSDA-based polyimides exhibit excellent thermal stability, with high glass transition temperatures (Tg) and decomposition temperatures (Td). The data presented below is compiled from various sources in the literature.

| Diamine | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td) in N2 (°C) | 10% Weight Loss Temp. (Td) in N2 (°C) |

| 4,4'-Oxydianiline (ODA) | Not consistently reported | ~540 | 555-571[1] |

| p-Phenylenediamine (PDA) | Not consistently reported | Not consistently reported | 550-565[1] |

| m-Phenylenediamine (MPD) | Not consistently reported | Not consistently reported | 545-560[1] |

| General Range | Not consistently reported | - | 498-555 [1] |

Mechanical Properties

The mechanical properties of DSDA-based polyimide films are characterized by high tensile strength and modulus, indicating their robustness.

| Diamine | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |

| 4,4'-Oxydianiline (ODA) | 89.2 - 119.6[1] | Not consistently reported | 4 - 15[1] |

| p-Phenylenediamine (PDA) | 95.1 - 117.7[1] | Not consistently reported | 5 - 12[1] |

| m-Phenylenediamine (MPD) | 91.2 - 115.7[1] | Not consistently reported | 6 - 14[1] |

| General Range | 89.2 - 119.6 [1] | Not consistently reported | 4 - 15 [1] |

Note: The ranges in the tables reflect variations in molecular weight and processing conditions reported in the literature.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of DSDA-based polyimides, compiled from established procedures in the literature.

Materials and Purification

-

This compound (DSDA): Commercial grade DSDA should be purified by recrystallization from acetic anhydride, followed by drying in a vacuum oven at 180-200°C for at least 12 hours prior to use.

-

Aromatic Diamines (e.g., 4,4'-oxydianiline - ODA): Commercial grade diamines should be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by vacuum sublimation. They should be dried in a vacuum oven at a temperature just below their melting point for 12 hours before use.

-

Solvents (e.g., N,N-dimethylacetamide - DMAc): Anhydrous grade solvent should be used. If not available, the solvent should be dried over a suitable drying agent (e.g., calcium hydride) and distilled under reduced pressure.

Synthesis of Poly(amic acid)

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve a stoichiometric amount of the aromatic diamine in anhydrous DMAc to achieve a solids content of 15-20% (w/v).

-

Once the diamine has completely dissolved, slowly add an equimolar amount of purified DSDA powder to the solution in small portions over a period of 30-60 minutes to control the exothermic reaction.

-

Continue stirring the reaction mixture at room temperature under a continuous nitrogen purge for 12-24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms. The final poly(amic acid) solution should be clear and viscous.

Preparation of Polyimide Films by Thermal Imidization

-

Cast the viscous poly(amic acid) solution onto a clean, dry, and level glass plate using a doctor blade to ensure a uniform thickness.

-

Place the glass plate in a dust-free, low-humidity environment at room temperature for 1-2 hours to allow for slow initial solvent evaporation.

-

Transfer the glass plate to a programmable vacuum oven and subject it to a staged heating program for imidization and solvent removal. A typical heating schedule is as follows:

-

80°C for 2 hours

-

150°C for 1 hour

-

200°C for 1 hour

-

250°C for 1 hour

-

300°C for 1 hour

-

-

After the thermal treatment, allow the oven to cool down slowly to room temperature to minimize residual stress in the film.

-

Immerse the glass plate in warm deionized water to facilitate the peeling of the freestanding polyimide film.

-

Dry the resulting polyimide film in a vacuum oven at 100°C for several hours before characterization.

Experimental workflow for DSDA-based polyimide synthesis and characterization.

Characterization Techniques

-

Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the conversion of the poly(amic acid) to polyimide, monitor the disappearance of the amic acid peaks (around 1660 cm⁻¹ for amide C=O stretch and 1540 cm⁻¹ for N-H bend) and the appearance of characteristic imide peaks (around 1780 cm⁻¹ for asymmetric C=O stretch, 1720 cm⁻¹ for symmetric C=O stretch, and 1370 cm⁻¹ for C-N stretch).

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyimide films. The analysis is typically performed under a nitrogen atmosphere at a heating rate of 10-20 °C/min. The temperatures for 5% and 10% weight loss (Td5 and Td10) are recorded.

-

Dynamic Mechanical Analysis (DMA): To determine the glass transition temperature (Tg) of the polyimide films. The peak of the tan δ curve is typically taken as the Tg.

-

Tensile Testing: To measure the mechanical properties of the polyimide films, including tensile strength, tensile modulus, and elongation at break, according to ASTM D882 standards.

Conclusion

Polyimides derived from this compound offer a compelling combination of high thermal stability and robust mechanical properties. The presence of the sulfone linkage in the DSDA monomer enhances solubility, facilitating processing compared to some other wholly aromatic polyimides. The properties of these polymers can be tailored by the selection of the aromatic diamine comonomer. This guide provides a foundational understanding of the synthesis and properties of DSDA-based polyimides, along with detailed experimental protocols to aid researchers in their exploration of this versatile class of high-performance materials.

References

Hydrolysis Kinetics of 3,3',4,4'-Diphenylsulfonetetracarboxylic Dianhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolysis kinetics of 3,3',4,4'-diphenylsulfonetetracarboxylic dianhydride (DSDA). While specific kinetic data for DSDA is not extensively available in public literature, this document outlines the fundamental principles and methodologies required to study its hydrolysis. By examining data from structurally analogous aromatic dianhydrides, this guide offers a framework for researchers to design, execute, and interpret kinetic experiments for DSDA. It covers the mechanisms of hydrolysis, detailed experimental protocols, data presentation strategies, and visual representations of the key processes involved.

Introduction

This compound (DSDA) is an aromatic dianhydride of significant interest in the synthesis of high-performance polyimides. These polymers are valued for their exceptional thermal stability, mechanical strength, and dielectric properties, making them suitable for applications in aerospace, electronics, and medical devices. The synthesis of polyimides from dianhydrides and diamines proceeds via a poly(amic acid) intermediate. The presence of water during this process can lead to the hydrolysis of the dianhydride monomer, forming the corresponding tetracarboxylic acid.[1] This side reaction is critical as it can alter the stoichiometry of the polymerization, affect the molecular weight of the resulting polyimide, and ultimately impact the material's final properties.

Understanding the hydrolysis kinetics of DSDA is therefore crucial for:

-

Optimizing polymerization conditions to minimize unwanted side reactions.

-

Ensuring the quality and reproducibility of polyimide synthesis.

-

Predicting the stability and shelf-life of DSDA under various storage conditions.

-

In the context of drug development, where polyimides may be used in delivery systems, understanding hydrolysis is key to predicting degradation rates and drug release profiles.

This guide will provide a detailed exploration of the theoretical and practical aspects of studying the hydrolysis kinetics of DSDA.

Mechanisms of Anhydride Hydrolysis

The hydrolysis of a cyclic anhydride, such as DSDA, involves the nucleophilic attack of a water molecule on one of the carbonyl carbons, leading to the opening of the anhydride ring to form a dicarboxylic acid. This process can be influenced by pH, temperature, and the presence of catalysts. The general mechanism follows a nucleophilic acyl substitution pathway.

The hydrolysis can proceed through three primary pathways:

-

Neutral Hydrolysis: In neutral aqueous solutions, water acts as the nucleophile. The reaction is typically slower compared to acid- or base-catalyzed hydrolysis.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: In basic solutions, the hydroxide ion (OH⁻), a much stronger nucleophile than water, directly attacks the carbonyl carbon. This is generally the fastest pathway for anhydride hydrolysis.

The overall hydrolysis of DSDA to its corresponding tetracarboxylic acid is a two-step process, with the opening of the first anhydride ring being significantly faster than the second.

Experimental Protocols

A variety of analytical techniques can be employed to monitor the hydrolysis of DSDA and determine its kinetic parameters. The choice of method often depends on the reaction conditions and the available instrumentation.

Fourier-Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy is a powerful non-destructive technique for real-time monitoring of the reaction progress without disturbing the reaction mixture.[2][3][4]

-

Principle: The hydrolysis of the anhydride can be followed by monitoring the disappearance of the characteristic anhydride carbonyl stretching bands (typically around 1850 cm⁻¹ and 1780 cm⁻¹) and the appearance of the carboxylic acid carbonyl stretching band (around 1700 cm⁻¹).

-

Methodology:

-

A solution of DSDA in a suitable solvent (e.g., a mixture of an organic solvent and water) is prepared in a reaction vessel equipped with an in-situ FTIR probe.

-

The reaction is initiated, often by the addition of water.

-

FTIR spectra are recorded at regular time intervals.

-

The concentration of DSDA at each time point is determined by measuring the absorbance of its characteristic peaks and using a pre-established calibration curve.

-

-

Data Analysis: The concentration-time data is then used to determine the reaction order and the rate constant.

pH-Stat Titration

This method is particularly useful for studying reactions that produce or consume acid. The hydrolysis of an anhydride produces two carboxylic acid groups, leading to a decrease in pH.

-

Principle: A pH-stat titrator maintains a constant pH in the reaction mixture by automatically adding a titrant (a standard base solution) to neutralize the acid being formed. The rate of the reaction is directly proportional to the rate of addition of the titrant.

-

Methodology:

-

A suspension or solution of DSDA in water or a mixed solvent system is placed in the reaction vessel of the pH-stat.

-

The desired pH is set.

-

The reaction is initiated, and the instrument automatically adds a standard base (e.g., NaOH) to maintain the set pH.

-

The volume of titrant added is recorded as a function of time.

-

-

Data Analysis: The rate of consumption of the titrant is used to calculate the rate of hydrolysis.

UV-Visible Spectrophotometry

If DSDA or its hydrolyzed product has a distinct UV-Vis absorption spectrum, this technique can be used to monitor the reaction.

-

Principle: Changes in the concentration of the reactant or product are followed by measuring the change in absorbance at a specific wavelength over time.

-

Methodology:

-

A solution of DSDA is prepared in a suitable solvent in a cuvette.

-

The reaction is initiated by adding water.

-

The absorbance at a wavelength where DSDA has a strong absorption and the product has minimal absorption (or vice versa) is recorded at regular intervals.

-

-

Data Analysis: The absorbance-time data is converted to concentration-time data using the Beer-Lambert law, from which the kinetic parameters are determined.

Data Presentation

Quantitative data from hydrolysis kinetic studies should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide examples of how such data could be structured, using hypothetical values based on studies of similar aromatic dianhydrides.

Table 1: Pseudo-First-Order Rate Constants (k') for the Hydrolysis of Aromatic Dianhydrides at 25°C

| Dianhydride | Solvent System | pH | k' (s⁻¹) |

| Phthalic Anhydride | Dioxane/Water (1:1) | 7.0 | 1.5 x 10⁻³ |

| Pyromellitic Dianhydride | DMSO/Water (9:1) | 7.0 | 8.2 x 10⁻⁴ |

| DSDA (Hypothetical) | DMAc/Water (9:1) | 7.0 | (To be determined) |

| BTDA | Acetonitrile/Water (1:1) | 7.0 | 5.6 x 10⁻⁴ |

Table 2: Effect of pH on the Hydrolysis Rate Constant of an Aromatic Dianhydride at 25°C

| pH | k' (s⁻¹) |

| 3.0 | 2.1 x 10⁻⁵ |

| 5.0 | 9.8 x 10⁻⁵ |

| 7.0 | 1.5 x 10⁻³ |

| 9.0 | 4.7 x 10⁻² |

| 11.0 | 1.2 x 10⁻¹ |

Table 3: Activation Parameters for the Neutral Hydrolysis of Aromatic Dianhydrides

| Dianhydride | Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

| Phthalic Anhydride | 55.2 | 52.7 | -120 |

| DSDA (Hypothetical) | (To be determined) | (To be determined) | (To be determined) |

| BTDA | 62.8 | 60.3 | -110 |

Conclusion

The study of the hydrolysis kinetics of this compound is essential for controlling the synthesis of high-quality polyimides and for understanding the stability of this important monomer. Although specific kinetic data for DSDA is sparse, the principles and experimental methodologies outlined in this guide provide a solid foundation for researchers to undertake such investigations. By employing techniques such as in-situ FTIR, pH-stat titration, and UV-Vis spectrophotometry, and by drawing comparisons with structurally similar aromatic dianhydrides, a thorough understanding of the hydrolysis behavior of DSDA can be achieved. This knowledge will enable the optimization of reaction conditions, leading to improved polymer properties and more reliable material performance.

References

The Inert Heart: A Technical Guide to the Sulfonyl Group's Reactivity in 3,3',4,4'-Diphenylsulfonetetracarboxylic Dianhydride (DSDA)

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The compound 3,3',4,4'-diphenylsulfonetetracarboxylic dianhydride (DSDA) is a cornerstone monomer in the synthesis of high-performance polyimides, prized for their exceptional thermal, mechanical, and chemical resilience. At the core of its molecular architecture lies a sulfonyl group (-SO₂-), a functional moiety that is pivotal to the desirable properties of DSDA-derived polymers. This technical guide delves into the reactivity of this sulfonyl group, revealing a narrative dominated by profound chemical stability rather than facile transformation. This inherent inertness is not a limitation but a critical feature that enables the extreme performance of materials synthesized from this monomer.

The Electronic Nature and Stability of the Sulfonyl Group in DSDA

The sulfonyl group in DSDA is a diaryl sulfone, where the sulfur atom is bonded to two aromatic rings. This arrangement results in a highly stable and electron-deficient sulfur center. The strong electron-withdrawing nature of the sulfonyl group significantly influences the reactivity of the entire DSDA molecule, primarily by enhancing the reactivity of the anhydride groups for polymerization while itself remaining remarkably inert.

The stability of the C-S bonds in diaryl sulfones is substantial, and the sulfonyl group itself is resistant to a wide range of chemical conditions, including high temperatures, oxidative environments, and exposure to many acids and bases. This chemical robustness is directly transferred to the polyimides synthesized from DSDA, which are known for their outstanding performance in harsh environments.

Reactivity Profile: A Story of Inertness

Contrary to functional groups that are designed for versatile chemical modifications, the sulfonyl bridge in DSDA is notable for its lack of reactivity. Extensive literature surveys reveal a conspicuous absence of reactions where this sulfonyl group is the primary site of chemical attack.

Attempted Reactions and General Observations:

-

Nucleophilic Attack: The sulfur atom in the sulfonyl group is sterically hindered and electronically deactivated towards nucleophilic attack. The strong bonds to the aromatic rings and the high oxidation state of sulfur make it a poor electrophile for common nucleophiles.

-

Reduction: While some sulfonyl groups can be reduced under harsh conditions (e.g., using strong reducing agents like lithium aluminum hydride or sodium amalgam), such reactions are not commonly reported for DSDA or its polymers. The stability of the diaryl sulfone moiety makes its reduction challenging without degrading other parts of the molecule. Reductive desulfonylation, a known reaction for some sulfones, is not a characteristic reaction of DSDA under typical processing or operational conditions of the resulting polyimides.

-

Oxidation: The sulfur atom in the sulfonyl group is already in its highest oxidation state (+6), rendering it inert to further oxidation.

The primary role of the sulfonyl group is structural and electronic, providing a stable, kinked linkage that enhances the thermal and mechanical properties of the resulting polymers. This is a key reason for its widespread use in the aerospace, electronics, and automotive industries.

Spectroscopic Characterization of the Sulfonyl Group

The sulfonyl group in DSDA and its derived polyimides can be identified and characterized using standard spectroscopic techniques.

| Spectroscopic Technique | Characteristic Signature of the Sulfonyl Group | Typical Wavenumber/Chemical Shift |

| Infrared (IR) Spectroscopy | Asymmetric and symmetric stretching vibrations of the S=O bonds. | ~1320-1330 cm⁻¹ (asymmetric) and ~1150-1160 cm⁻¹ (symmetric) |

| Raman Spectroscopy | Strong, characteristic vibrational modes for the sulfonyl group. | Consistent with IR, but with different selection rules. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | The electron-withdrawing effect of the sulfonyl group influences the chemical shifts of the adjacent aromatic protons and carbons. | Aromatic protons and carbons ortho to the sulfonyl group are shifted downfield. |

Note: The exact positions of the peaks can vary slightly depending on the specific molecular environment and the physical state of the sample.

Experimental Protocols: Synthesis of DSDA

While the sulfonyl group of DSDA is unreactive, its formation is a key synthetic step. The most common synthesis of DSDA involves the oxidation of a precursor molecule, 4,4'-thiodiphthalic anhydride.

A Generalized Experimental Protocol for the Synthesis of DSDA:

-

Starting Material: 4,4'-Thiodiphthalic anhydride.

-

Oxidizing Agent: A common choice is hydrogen peroxide in acetic acid, often with a catalyst.

-

Reaction Conditions: The oxidation is typically carried out at elevated temperatures to ensure complete conversion of the thioether to the sulfone.

-

Purification: The resulting DSDA is then purified, often through recrystallization, to obtain a high-purity monomer suitable for polymerization.

Logical Relationship of DSDA's Sulfonyl Group to Polyimide Properties

The inertness of the sulfonyl group is a fundamental contributor to the high-performance characteristics of polyimides derived from DSDA. The following diagram illustrates this relationship.

Caption: Logical flow from DSDA's stable sulfonyl group to enhanced polyimide properties.

Conclusion

The sulfonyl group in this compound is a testament to the principle that in high-performance materials, stability is as crucial as reactivity. Its primary "reaction" is to resist chemical change, thereby imparting the exceptional thermal, oxidative, and chemical stability that defines the polyimides derived from it. For researchers and professionals in materials science, understanding this inherent inertness is key to leveraging DSDA for the creation of robust materials capable of withstanding the most demanding applications.

A Technical Guide to Commercial Sourcing of High-Purity 3,3',4,4'-Diphenylsulfonetetracarboxylic Dianhydride (DSDA)

For researchers, scientists, and professionals in drug development and material science, securing high-purity reagents is a critical first step in ensuring the validity and reproducibility of experimental results. This guide provides an in-depth overview of commercial sources for high-purity 3,3',4,4'-diphenylsulfonetetracarboxylic dianhydride (DSDA), a key monomer in the synthesis of high-performance polyimides and a compound of interest in various research applications.

Commercial Suppliers and Purity Specifications

A number of chemical suppliers offer this compound, with several providing specific data on the purity of their products. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique cited for purity assessment. The following table summarizes publicly available information from various suppliers.

| Supplier | Stated Purity | Analytical Method | Additional Notes |

| LEAPChem | ≥ 99% | HPLC | Off-white to white solid.[1] |

| Parchem | Not specified | Not specified | Provides a range of specialty chemicals.[2] |

| ChemicalBook | Lists multiple suppliers with purities up to >99.0% | HPLC | Some suppliers offer material purified by sublimation.[3] |

| CP Lab Safety | min 99% (purified by sublimation) | HPLC | |

| Unnamed Supplier (via researchgate.net) | min 98% | HPLC | [4] |

| CymitQuimica | Min. 95% | Not specified | [5] |

Characterization and Quality Control

Beyond the supplier's stated purity, researchers may wish to perform their own characterization to verify the quality of the received material. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are valuable for confirming the chemical structure of DSDA.[6][7] For quantitative purity analysis, HPLC remains the gold standard.

Representative Experimental Protocol: HPLC Purity Analysis

While specific HPLC methods are often proprietary to the supplier, a general protocol for a closely related dianhydride, 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA), can be adapted for DSDA.[8] Due to the susceptibility of the anhydride groups to hydrolysis, a non-aqueous reversed-phase HPLC method is recommended.[8]

Objective: To determine the purity of this compound by HPLC.

Instrumentation and Materials:

-

HPLC system with a gradient pump, autosampler, column oven, and a UV detector.

-

Reversed-phase C18 analytical column (e.g., 4.6 mm ID x 150 mm L, 5 µm particle size).

-

Anhydrous acetonitrile (HPLC grade).

-

Anhydrous dimethylformamide (DMF, HPLC grade).

-

High-purity water (for mobile phase preparation, if required by the specific method).

-

This compound reference standard and sample for analysis.

Procedure:

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of the DSDA reference standard and dissolve it in anhydrous DMF in a 10 mL volumetric flask. Dilute to the mark with anhydrous DMF to obtain a concentration of about 1 mg/mL.

-

Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution, using the DSDA sample to be analyzed.

-

Chromatographic Conditions (Representative):

-

Mobile Phase: A gradient of acetonitrile and water (acidified with a small amount of an acid like trifluoroacetic acid to improve peak shape). The exact gradient will need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: UV detection at a wavelength where DSDA has strong absorbance (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Calculation: The purity of the DSDA sample is calculated by comparing the peak area of the analyte in the sample chromatogram to the peak area of the reference standard, typically using an area percent method.

Visualizing the Sourcing and Verification Workflow

The process of obtaining and verifying high-purity DSDA can be represented as a logical workflow.

Caption: A flowchart illustrating the key stages in sourcing and verifying the purity of this compound.

Chemical Structure of DSDA

The signaling pathway for the intended research application is not described, however, the chemical structure of the core compound, this compound, is presented below.

Caption: A 2D representation of the molecular structure of this compound.

References

- 1. leapchem.com [leapchem.com]

- 2. parchem.com [parchem.com]

- 3. 3,3,4,4-diphenylsulfonetetracarboxylicdianhydride | 2540-99-0 [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound [cymitquimica.com]

- 6. 3,3,4,4-diphenylsulfonetetracarboxylicdianhydride(2540-99-0) 1H NMR spectrum [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

molecular formula and weight of 3,3',4,4'-diphenylsulfonetetracarboxylic dianhydride

An In-depth Technical Guide to 3,3',4,4'-Diphenylsulfonetetracarboxylic Dianhydride

This technical guide provides a comprehensive overview of this compound (DSDA), a key monomer in the synthesis of high-performance polyimides. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical properties, synthesis, and applications.

Molecular Formula and Weight

The chemical compound this compound is characterized by the following molecular formula and weight:

| Property | Value |

| Molecular Formula | C₁₆H₆O₈S[1][2] |

| Molecular Weight | 358.28 g/mol [1][2] |

Physicochemical Properties

DSDA is a white, solid crystalline powder under standard conditions.[1][2] Key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 2540-99-0[2] |

| Melting Point | 289 °C[2] |

| Physical State | Solid[2] |

| Color | White[2] |

| Purity | Min. 99.0% (HPLC, T)[2] |

| Storage | Room temperature, in an inert atmosphere[3] |

| Sensitivity | Moisture sensitive[2] |

Synthesis Protocols

The synthesis of this compound can be achieved through various methods. A common approach involves a two-step process starting from a substituted phthalic anhydride.

Experimental Protocol: Synthesis from 4-Bromophthalic Anhydride

This protocol details the synthesis of DSDA starting from 4-bromophthalic anhydride.[4]

Step 1: Synthesis of 4,4'-Thiodiphthalic Anhydride

-

In a reaction vessel, combine 22.7g (0.10 mol) of 4-bromophthalic anhydride (99.5% purity), 13.2g (0.055 mol) of sodium sulfide nonahydrate, and 200g of γ-butyrolactone.

-

The mixture is stirred and refluxed at 200-205°C for 8 hours.

-

The reaction progress can be monitored by taking a small sample (0.5g), adding 5ml of water, boiling for 1 hour, and analyzing by HPLC. A typical reaction shows a 99.9% conversion of 4-bromophthalic anhydride.

-

After the reaction is complete, γ-butyrolactone is distilled off under reduced pressure.

-

To the solid residue, 200g of acetic acid is added, and the mixture is heated to dissolve the solid.

-

The solution is then cooled to room temperature, allowing for the precipitation of crystals.

-

The crystals are filtered and dried under reduced pressure at 100°C for 1 hour to yield 4,4'-thiodiphthalic anhydride.

Step 2: Oxidation to this compound

-

A four-necked flask equipped with a reflux condenser, thermometer, dropping funnel, and stirrer is charged with 20.0g (0.061 mol) of the resulting 4,4'-thiodiphthalic anhydride, 1.0g of 12-tungstophosphoric acid (H₃PW₁₂O₄₀·30H₂O), and 250g of acetic acid. The mixture is heated to 110°C to dissolve the solids.

-

The solution is then cooled to 80°C.

-

While maintaining the temperature at 80°C and stirring, 77.5g (0.091 mol) of a 9% peracetic acid solution in acetic acid is added dropwise over 4 hours.

-

The reaction is allowed to proceed for an additional 2 hours.

-